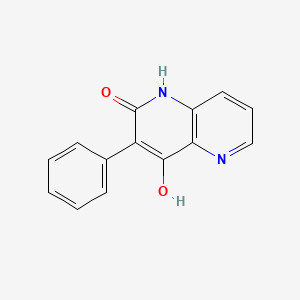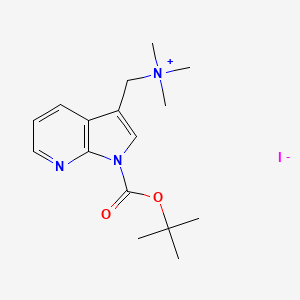![molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6](/img/structure/B599795.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyridine core. The presence of the bromine atom and the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFR by binding to its extracellular ligand-binding domains . This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFR leads to the inhibition of the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFR, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro studies have shown that it can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Given its inhibitory effects on FGFR kinase, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit FGFR kinase, which could lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves a multi-step process. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction conditions can lead to consistent product quality and reduced production costs .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products with additional oxygen-containing groups.
- Reduced derivatives with hydrogenated structures .
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 5-Bromo-7-azaindole
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione stands out due to its specific bromine substitution pattern and its ability to act as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHKZDTYPKUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693283 |
Source


|
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149142-67-6 |
Source


|
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

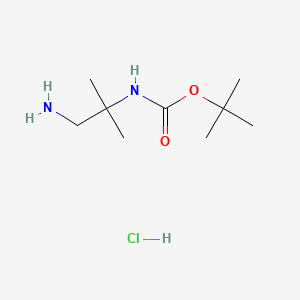

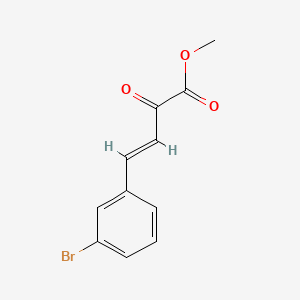
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
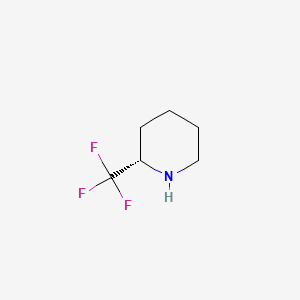
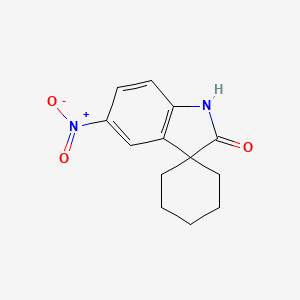
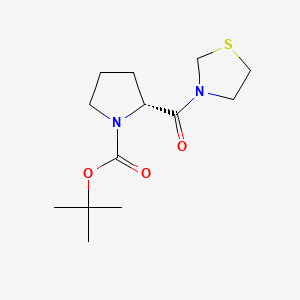
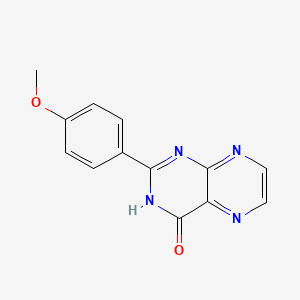
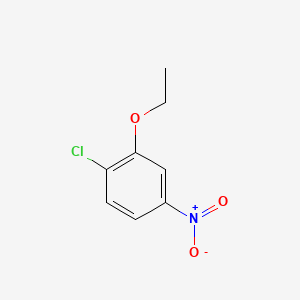

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
